molecular formula C18H21N5O2 B2545968 9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 714924-08-0

9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2545968
CAS No.: 714924-08-0
M. Wt: 339.399
InChI Key: YUCWMIHQRZZBGD-UHFFFAOYSA-N
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Description

9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of purine derivatives. This compound is characterized by its complex structure, which includes a purine ring fused with a pyrimidine ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethylbenzaldehyde with 1,7-dimethylxanthine under acidic conditions to form the intermediate, which is then cyclized to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, which can further be utilized in different applications.

Scientific Research Applications

9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound prevents the repair of DNA damage in cells, leading to genomic instability and cell death. This mechanism is particularly effective in cancer cells that rely heavily on PARP-1 for survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is unique due to its specific structural features and the combination of a purine and pyrimidine ring, which confer distinct biological activities. Its ability to inhibit PARP-1 with high potency makes it a promising candidate for further research and development in therapeutic applications.

Properties

IUPAC Name

9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-4-12-5-7-13(8-6-12)22-9-11(2)10-23-14-15(19-17(22)23)21(3)18(25)20-16(14)24/h5-8,11H,4,9-10H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCWMIHQRZZBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323314
Record name 9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714924-08-0
Record name 9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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